![molecular formula C11H18O5 B14208375 Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate CAS No. 824948-15-4](/img/structure/B14208375.png)
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate is a chemical compound with a complex structure that includes an ester functional group and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate typically involves the esterification of 6-[(2-methoxyethoxy)methoxy]hex-2-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial methods may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Methyl hex-2-ynoate: Similar structure but lacks the methoxyethoxy group.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar functional groups but different overall structure.
Uniqueness
The methoxyethoxy group also enhances its solubility and interaction with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
824948-15-4 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 6-(2-methoxyethoxymethoxy)hex-2-ynoate |
InChI |
InChI=1S/C11H18O5/c1-13-8-9-16-10-15-7-5-3-4-6-11(12)14-2/h3,5,7-10H2,1-2H3 |
InChI Key |
RIEQAQLPVIQWNC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCCCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)
![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)
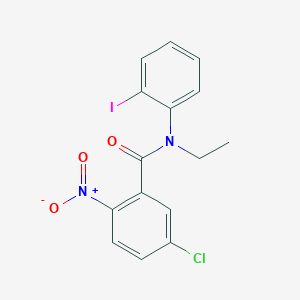
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)

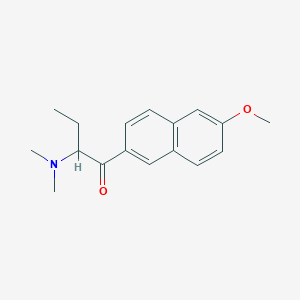
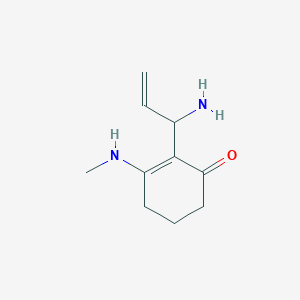
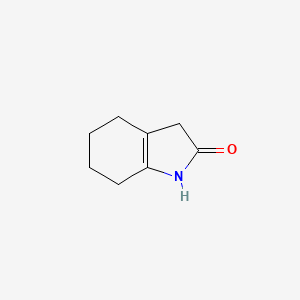
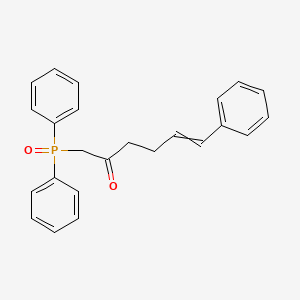
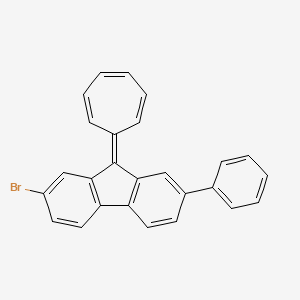
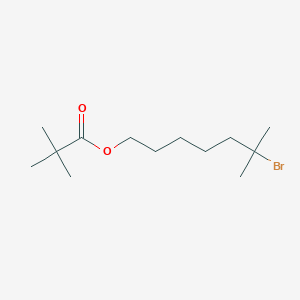
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
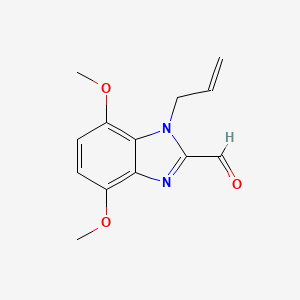
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
